Shelf-Stability Superiority of 2-Methoxy-3-pyridylboronic acid Over Unsubstituted 2-Pyridylboronic Acid
2-Methoxypyridine-3-boronic acid is explicitly characterized as a 'shelf-stable' pyridylboronic acid in peer-reviewed synthetic methodology literature . This stability designation stands in direct contrast to unsubstituted 2-pyridylboronic acid, which peer-reviewed literature explicitly identifies as 'often not viable' as a Suzuki/Negishi coupling substrate 'owing to a lack of stability' [1]. The 2-methoxy-3-substitution pattern mitigates the B–N coordination-driven protodeboronation that renders 2-pyridylboronic acids intrinsically unstable [2].
| Evidence Dimension | Shelf-stability and coupling viability |
|---|---|
| Target Compound Data | 2-Methoxypyridine-3-boronic acid: classified as shelf-stable pyridylboronic acid |
| Comparator Or Baseline | 2-Pyridylboronic acid (unsubstituted): characterized as 'often not viable' Suzuki substrate due to 'lack of stability' [1] |
| Quantified Difference | Qualitative: Target compound is viable and shelf-stable; comparator is frequently non-viable |
| Conditions | Shelf-stability assessment (peer-reviewed synthetic methodology context) and Suzuki coupling viability evaluation [REFS-1, REFS-2] |
Why This Matters
This stability differentiation determines whether a procurement specification yields a usable reagent or a compound that undergoes decomposition before or during reaction, directly impacting project success rates and cost efficiency.
- [1] Li, C.; Wang, J.; Barton, L.M.; Yu, S.; Tian, M.; Peters, D.S.; Kumar, M.; Yu, A.W.; Johnson, K.A.; Chatterjee, A.K.; Yan, M.; Baran, P.S. Science 2017, 356, eaam7355. View Source
- [2] Chemistry Stack Exchange. Why are 2-pyridyl boronic acids unstable? View Source
